molecular formula C14H16N2O2 B049264 (1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester CAS No. 121911-03-3

(1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester

Cat. No. B049264
CAS RN: 121911-03-3
M. Wt: 244.29 g/mol
InChI Key: QVVKPCJAOVAHNN-UHFFFAOYSA-N
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Description

(1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester, also known as THBC-AME, is an important organic compound that has been studied for its various applications in the scientific world. It is a white crystalline solid that is soluble in water and has a melting point of 135-137°C. THBC-AME is an important building block for the synthesis of various compounds, especially those with biological activity. It has been used in the synthesis of drugs, pesticides, and other compounds with medicinal and industrial applications.

Scientific Research Applications

Tetrahydro-β-carbolines in Drug Development

Tetrahydro-β-carbolines, due to their diverse biological activities, are subjects of significant interest in medicinal chemistry. Research has focused on the design, structure, and biological characteristics of synthetic compounds featuring the tetrahydro-β-carboline scaffold. These efforts aim to explore structure-activity relationships (SAR) and potentially lead to the development of new therapeutic agents. For instance, a review on synthetic bioactive tetrahydro-β-carbolines highlights their role in drug discovery, emphasizing the scaffold's prevalence in both natural products and marketed drugs (Wang et al., 2021).

Synthesis and Chemical Modifications

The Pictet-Spengler reaction is a cornerstone synthetic technique for preparing tetrahydro-β-carboline scaffolds, including those functionalized at the C-1 position. This reaction has been utilized extensively in combinatorial chemistry to generate diverse derivatives of tetrahydro-β-carbolines, offering a pathway for the synthesis of compounds with potential biological activity. Reviews covering advancements in synthetic methodologies for tetrahydro-β-carbolines, both in solution phase and on solid phase, shed light on the adaptability and utility of these compounds in drug development (Rao et al., 2017).

Environmental Impacts and Biodegradation

Research on fatty acid methyl esters (FAME), which are structurally related to the compound , indicates their biodegradability and the natural attenuation processes in soil and groundwater. Although primarily focused on biodiesel components, such studies inform on the environmental behavior of similar ester compounds, suggesting potential for environmental safety and sustainability considerations in the use of (1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester (Thomas et al., 2017).

properties

IUPAC Name

methyl 2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-18-14(17)9-16-7-6-11-10-4-2-3-5-12(10)15-13(11)8-16/h2-5,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVKPCJAOVAHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCC2=C(C1)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558896
Record name Methyl (1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121911-03-3
Record name Methyl (1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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